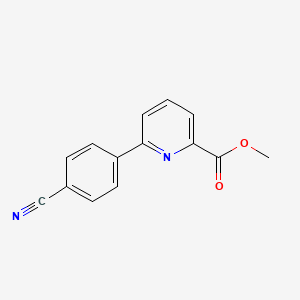![molecular formula C16H16O2S B7962861 Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate](/img/structure/B7962861.png)
Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a strong acid catalyst such as sulfuric acid. The reaction is driven to completion by the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Applications De Recherche Scientifique
Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate depends on its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity to proteins or enzymes. The aromatic rings provide a rigid framework that can interact with hydrophobic pockets in target molecules, enhancing the compound’s specificity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-{3-[4-(methylsulfonyl)phenyl]phenyl}acetate
- Methyl 2-{3-[4-(methylthio)phenyl]phenyl}acetate
- Methyl 2-{3-[4-(methylsulfinyl)phenyl]phenyl}acetate
Uniqueness
Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to its sulfonyl, thio, and sulfinyl analogs. This group can undergo specific chemical transformations, making the compound versatile for various synthetic applications. Additionally, the compound’s structural rigidity and aromaticity contribute to its stability and reactivity in different chemical environments.
Propriétés
IUPAC Name |
methyl 2-[3-(4-methylsulfanylphenyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-18-16(17)11-12-4-3-5-14(10-12)13-6-8-15(19-2)9-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQHEOYPHMRKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(2-methylphenyl)phenyl]acetate](/img/structure/B7962787.png)


![Methyl 3-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B7962803.png)
![Methyl 4-[4-(benzyloxy)phenyl]-2-chlorobenzoate](/img/structure/B7962807.png)







![Methyl 2-[4-(2-chloro-5-methoxyphenyl)phenyl]acetate](/img/structure/B7962866.png)
